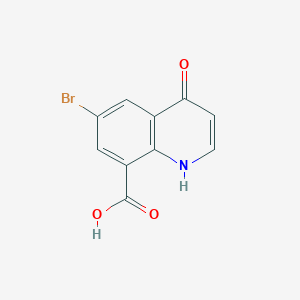

6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

Descripción

Propiedades

IUPAC Name |

6-bromo-4-oxo-1H-quinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-5-3-6-8(13)1-2-12-9(6)7(4-5)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDAQYJACDJDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Initial Steps

The synthesis often begins with substituted anthranilic acids or their derivatives. For example, tetrafluoroanthranilic acid derivatives have been used as starting points for related quinoline carboxylic acids. In analogous syntheses, the anthranilic acid is reacted with acetic anhydride and acetic acid to form acetylated intermediates, which are then converted to benzoyl chlorides using oxalyl chloride and catalytic N,N-dimethylformamide (DMF).

Formation of Quinoline Ring

A key step involves the reaction of these benzoyl chlorides with malonic acid derivatives or equivalents in the presence of strong bases (such as n-butyllithium) to form keto esters. These intermediates undergo cyclization promoted by bases like potassium t-butoxide in t-butanol, resulting in the formation of the 1,4-dihydroquinoline ring system with the 4-oxo group.

Bromination at the 6-Position

Selective bromination at the 6-position of the quinoline ring is typically achieved by treating the appropriate quinoline intermediate with brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or dichloromethane solvents at regulated temperatures). This step requires careful control to avoid polybromination or substitution at undesired positions.

Introduction of the Carboxylic Acid Group at Position 8

The carboxylic acid at the 8-position is introduced either by direct functionalization of the quinoline ring or by using precursors that already contain the carboxyl group. Hydrolysis of ester intermediates under acidic or basic conditions yields the free carboxylic acid.

Purification and Isolation

The final compound is isolated by precipitation upon acidification, filtration, and washing with solvents such as water, ether, or acetonitrile. Purification methods include recrystallization and column chromatography on silica gel using solvent mixtures like toluene, hexane, and ether.

Summary Table of Key Reaction Steps

| Step No. | Reaction Type | Reagents/Conditions | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Acetylation | Acetic anhydride, acetic acid | 2-acetylamino-substituted benzoic acid | Starting from anthranilic acid |

| 2 | Conversion to benzoyl chloride | Oxalyl chloride, DMF catalyst, dichloromethane | Benzoyl chloride intermediate | Activation for further reaction |

| 3 | Malonate addition | n-Butyllithium, malonic half acid ester | Keto ester intermediate | Prepares for cyclization |

| 4 | Cyclization | Potassium t-butoxide in t-butanol | 1,4-dihydroquinoline-4-one ethyl ester | Ring closure step |

| 5 | Bromination | Bromine or NBS in acetic acid or dichloromethane | 6-Bromo substituted quinoline intermediate | Selective halogenation |

| 6 | Hydrolysis | Acidic or basic hydrolysis | 6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid | Final deprotection step |

| 7 | Purification | Filtration, recrystallization, chromatography | Pure target compound | Ensures compound purity |

Research Findings and Optimization Notes

- The use of triethyl orthoformate and acetic anhydride in the initial steps facilitates the formation of reactive intermediates for subsequent amine substitution and cyclization.

- Cyclopropylamine or other amines can be used to modify the quinoline nitrogen, but for 6-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid, the focus remains on maintaining the core structure without N-substitution.

- Reaction temperatures typically range from ambient to 100–150 °C depending on the step, with reflux conditions common in cyclization steps.

- Potassium t-butoxide in t-butanol is a preferred base for promoting ring closure due to its strong basicity and solubility properties.

- Bromination requires careful stoichiometric control to avoid over-bromination, with reaction times from a few minutes to several hours depending on scale and conditions.

- Hydrolysis and purification steps are critical for removing side-products and obtaining the acid in high purity, which is essential for downstream applications.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atom at position 6 undergoes substitution reactions under specific conditions:

-

Reagents/Conditions :

-

Products :

Hydrolysis and Esterification

The carboxylic acid group participates in hydrolysis and esterification:

-

Hydrolysis :

-

Ethyl ester derivatives are hydrolyzed using NaOH (2M) in ethanol/water (1:1) at reflux (80°C) for 4–6 hrs.

-

Yields: 85–90% free acid.

-

-

Esterification :

-

Reacted with ethanol/H<sub>2</sub>SO<sub>4</sub> under reflux to form ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate (yield: 78%).

-

Halogen Exchange Reactions

Bromine at position 6 can be replaced by other halogens:

-

Fluorination :

Cyclization Reactions

The quinoline core facilitates cyclization to form fused heterocycles:

-

Reagents : POCl<sub>3</sub> or PCl<sub>5</sub> at 100–120°C .

-

Product : 6-Bromo-8-chloro-1H-pyrano[3,4-b]quinolin-4-one (yield: 58%) .

Metal-Catalyzed Cross-Couplings

Pd-catalyzed reactions enable functionalization:

-

Suzuki-Miyaura Coupling :

-

Reacted with phenylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and Na<sub>2</sub>CO<sub>3</sub> in toluene/ethanol (3:1) at 90°C.

-

Yield : 6-Phenyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid (65%).

-

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

| Derivative | Antimicrobial MIC (μg/mL) | Anticancer IC<sub>50</sub> (μM) |

|---|---|---|

| 6-Piperazinyl derivative | 0.125 (S. aureus) | 12.4 (MCF-7) |

| 6-Fluoro derivative | 0.25 (E. coli) | 18.9 (A549) |

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C via decarboxylation.

-

Photodegradation : UV light (254 nm) induces ring-opening to form 6-bromo-8-carboxycoumarin derivatives .

This compound’s reactivity profile enables its use as a scaffold for synthesizing antimicrobial and anticancer agents. Experimental protocols from patents and synthesis studies validate these pathways.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Agents

One of the most significant applications of 6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is its role as an antibacterial agent. Compounds derived from the quinoline structure have been extensively studied for their effectiveness against a range of bacterial infections. Research indicates that derivatives of this compound exhibit potent activity against Gram-positive and Gram-negative bacteria, making them valuable in the development of new antibiotics to combat antibiotic-resistant strains .

Pharmaceutical Compositions

The compound has been incorporated into various pharmaceutical formulations aimed at treating infections. Its derivatives have been shown to possess improved pharmacokinetic properties and reduced toxicity, enhancing their therapeutic efficacy. For instance, studies have demonstrated that modifications to the carboxylic acid moiety can significantly influence the antibacterial potency and selectivity of these compounds .

Organic Synthesis

Synthetic Intermediates

6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, enabling the synthesis of various derivatives with tailored properties. This versatility makes it an important building block in organic chemistry, especially in synthesizing heterocyclic compounds .

Research and Development

In recent years, researchers have focused on developing new synthetic routes to obtain this compound more efficiently. For example, methods involving microwave-assisted synthesis have been explored to enhance yield and reduce reaction times. These advancements not only facilitate the production of 6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid but also open avenues for its application in high-throughput screening processes in drug discovery .

Mecanismo De Acción

The mechanism of action of 6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound can prevent bacterial growth and proliferation, making it a potential candidate for antibacterial drug development.

Comparación Con Compuestos Similares

Structural Variations and Substituent Positioning

The quinoline core allows for diverse substitutions. Key analogs and their differences are summarized below:

Key Observations :

- Bromine Position : Bromine at position 6 (as in the target compound) vs. 7 or 8 alters electronic effects and steric hindrance. For example, 7-bromo-8-methyl-3-carboxylic acid () showed enhanced solubility due to the methyl group, while 8-bromo-3-carboxylic acid () was synthesized efficiently via ester hydrolysis.

- Carboxylic Acid Position: Carboxylic acid at position 3 is most common in bioactive quinolones (e.g., ciprofloxacin analogs). Position 2 () or 8 (hypothetical for the target compound) may affect hydrogen bonding and metal chelation, critical for antibacterial activity.

- Additional Substituents : Piperazinyl () and fluoro groups () enhance antibacterial potency by improving DNA gyrase binding and cell permeability.

Physicochemical Properties

- Aqueous Solubility : Methyl or piperazinyl groups at position 7 or 8 improve solubility (e.g., 7-bromo-8-methyl analog in ). The target compound’s 8-carboxylic acid may reduce solubility compared to 3-carboxylic acid analogs due to increased polarity.

- Stability: The 4-oxo group is prone to keto-enol tautomerism, but bromine at position 6 (electron-withdrawing) may stabilize the enol form.

- Collision Cross-Section (CCS) : For 6-bromo-2-carboxylic acid (), CCS values (145.2–150.1 Ų) suggest a compact structure, which may influence pharmacokinetics .

Actividad Biológica

Chemical Structure and Properties

6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a quinoline derivative characterized by a bromine atom at the 6th position, a carbonyl group at the 4th position, and a carboxylic acid group at the 8th position. Its molecular formula is with a melting point exceeding 300 °C .

Biological Activity

This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. The biological mechanisms of action primarily involve the inhibition of key enzymes and pathways that are critical for cellular processes.

Mechanism of Action

- Enzyme Inhibition : As a quinolone derivative, it likely inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV, essential for DNA replication in bacteria . This inhibition leads to bacterial cell death.

- Oxidative Stress Pathways : The compound may influence oxidative stress pathways, resulting in the generation of reactive oxygen species (ROS) that can damage cellular components .

- Cell Signaling Modulation : It may also interact with various receptors and proteins, altering cellular signaling pathways involved in proliferation and apoptosis .

Antimicrobial Activity

Recent studies have indicated that 6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been shown to effectively inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research has explored its potential as an anticancer agent. In vitro studies suggest that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising antibacterial activity .

Case Study 2: Cancer Cell Line Studies

In experiments conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with 6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid resulted in a reduction of cell viability by approximately 50% at concentrations ranging from 10 to 50 µM over 48 hours .

Table 1: Biological Activity Summary

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Antimicrobial | Escherichia coli | 64 µg/mL | |

| Anticancer | MCF-7 (breast cancer) | IC50 ~ 25 µM |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Targets DNA gyrase and topoisomerase IV |

| Oxidative Stress | Induces ROS generation leading to cellular damage |

| Cell Signaling Modulation | Alters pathways related to proliferation/apoptosis |

Q & A

Q. What computational tools can predict the environmental impact of this compound’s aquatic toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.